四乙基(3-羟丙基)双膦酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

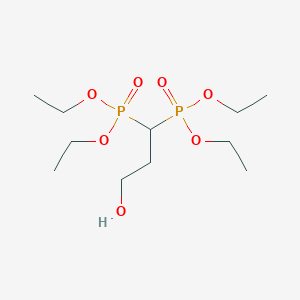

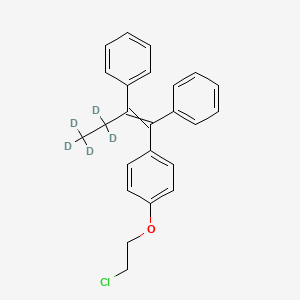

Tetraethyl(3-hydroxypropylidene)bisphosphonate (TEHPBP) is a synthetic compound that has been studied for its potential applications in scientific research. TEHPBP is a bifunctional phosphonate derivative, which means that it contains two phosphorus atoms, each with three oxygen atoms. The compound is highly stable and has a low toxicity. It is also easily synthesized and has a wide range of applications in scientific research.

科学研究应用

骨质疏松症管理

四乙基(3-羟丙基)双膦酸盐: 是一种双膦酸盐类化合物,这是一种通常用于预防和治疗骨质疏松症的药物类别。这些化合物对羟基磷灰石具有很高的亲和力,羟基磷灰石存在于骨骼中。 它们通过抑制破骨细胞介导的骨吸收起作用,从而导致骨密度总体增加 {svg_1}.

佩吉特病治疗

这种化合物也用于治疗佩吉特病,这是一种以骨组织异常分解和形成为特征的疾病。 通过减缓骨骼周转过程,双膦酸盐有助于使骨骼重塑周期正常化,从而减轻疾病症状 {svg_2}.

骨转移

在癌症研究中,像四乙基(3-羟丙基)双膦酸盐这样的双膦酸盐用于管理骨转移。 它们可以帮助通过增强骨骼结构来减少转移性骨病患者的骨骼相关事件,例如骨折和疼痛 {svg_3}.

农业应用

双膦酸盐的水解产物被发现具有农业应用。 它们可以作为生长调节剂、除草剂或杀菌剂,有助于作物保护和产量提高 {svg_4}.

药物中的化学稳定性

由于双膦酸盐中的 P-C 键,与它们的磷酸盐对应物相比,这些化合物表现出增强的化学和酶稳定性。 这种特性在开发稳定的药物制剂方面特别有用 {svg_5}.

COVID-19 研究

最近的研究探索了在 COVID-19 大流行的背景下使用膦酸盐和双膦酸盐。 它们稳定的性质和潜在的抗病毒特性使其成为开发抗病毒治疗方法的候选药物 {svg_6}.

作用机制

While specific information on the mechanism of action for Tetraethyl(3-hydroxypropylidene)bisphosphonate is not available, bisphosphonates in general work by inhibiting osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption. When osteoclasts begin to resorb bone that is impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, to adhere to the bony surface, and to produce the protons necessary for continued bone resorption .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE involves the reaction of ethyl chloroformate with 3-hydroxypropan-1-ol to form ethyl 3-hydroxypropyl carbamate, which is then reacted with triethyl phosphite to form TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE.", "Starting Materials": [ "Ethyl chloroformate", "3-hydroxypropan-1-ol", "Triethyl phosphite" ], "Reaction": [ "Step 1: Ethyl chloroformate is added dropwise to a solution of 3-hydroxypropan-1-ol in dry pyridine at 0°C to form ethyl 3-hydroxypropyl carbamate.", "Step 2: The reaction mixture is stirred at room temperature for 2 hours.", "Step 3: Triethyl phosphite is added to the reaction mixture and stirred at room temperature for 24 hours to form TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE.", "Step 4: The reaction mixture is quenched with water and extracted with ethyl acetate.", "Step 5: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 6: The crude product is purified by column chromatography to obtain TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE as a white solid." ] } | |

CAS 编号 |

151671-10-2 |

分子式 |

C11H22O7P2-4 |

分子量 |

328.24 g/mol |

IUPAC 名称 |

3,4-diethyl-5,5-diphosphonatoheptan-3-ol |

InChI |

InChI=1S/C11H26O7P2/c1-5-9(10(12,6-2)7-3)11(8-4,19(13,14)15)20(16,17)18/h9,12H,5-8H2,1-4H3,(H2,13,14,15)(H2,16,17,18)/p-4 |

InChI 键 |

WFDLJGQSJHQYRX-UHFFFAOYSA-J |

SMILES |

CCOP(=O)(C(CCO)P(=O)(OCC)OCC)OCC |

规范 SMILES |

CCC(C(CC)(CC)O)C(CC)(P(=O)([O-])[O-])P(=O)([O-])[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)

![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)

![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)